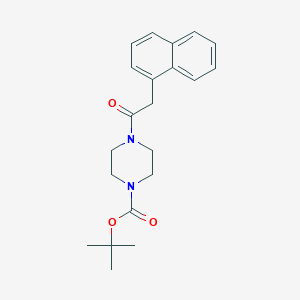

Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-naphthalen-1-ylacetyl substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors where aromatic and hydrophobic interactions are critical. The tert-butyl group enhances solubility and acts as a protecting group for the piperazine nitrogen, while the naphthalene moiety contributes to π-π stacking interactions in biological systems .

Properties

CAS No. |

194943-71-0 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-21(2,3)26-20(25)23-13-11-22(12-14-23)19(24)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |

InChI Key |

CEQIZSZNVZTXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate typically involves the following steps:

Formation of Naphthylacetyl Chloride: Naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form naphthylacetyl chloride.

Acylation of Piperazine: The naphthylacetyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-naphthalen-1-ylacetyl)piperazine.

Protection of Piperazine: The piperazine derivative is then protected with tert-butyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a common piperazine core with tert-butyl carbamate protection. Key differences arise from the substituent at the 4-position:

Key Observations :

Yield and Efficiency :

Physical and Chemical Properties

Notes:

- Compound 1a () degrades in simulated gastric fluid due to ester hydrolysis, suggesting the target compound’s stability may depend on the naphthalene group’s steric protection .

Biological Activity

Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 314.38 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system agents and other therapeutic classes.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| This compound | A549 (Lung Cancer) | 20 | Cell cycle arrest |

| This compound | HeLa (Cervical Cancer) | 18 | Inhibition of mitochondrial function |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress and reduce neuronal cell death in vitro.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-induced neurotoxicity in mice, administration of this compound led to:

- A significant reduction in dopaminergic neuron loss.

- Decreased levels of reactive oxygen species (ROS).

- Improvement in motor function assessments compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound may act as a modulator at certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cancer cell proliferation and survival, such as those related to apoptosis pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage, a common pathway in both cancer progression and neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.